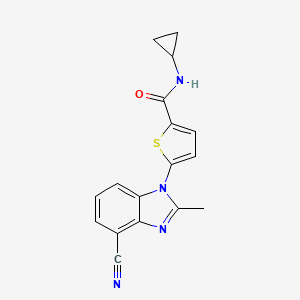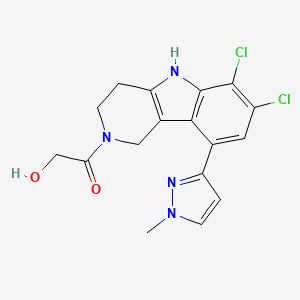![molecular formula C23H22ClN3O3S B1192828 1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine](/img/structure/B1192828.png)
1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK312948 is a synthetic organic compound known for its role as an in vitro polo-like kinase inhibitor. Polo-like kinases are a group of serine/threonine-protein kinases that play crucial roles in cell division. Inhibiting these kinases can be beneficial in cancer treatment, as it can prevent the proliferation of cancer cells .
Preparation Methods
The synthesis of GSK312948 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine.
Coupling Reactions: These intermediates are then coupled under specific reaction conditions to form the desired product.
Purification: The final product is purified to achieve high purity, often exceeding 99%.
Industrial production methods for GSK312948 are designed to be efficient and scalable, ensuring that large quantities of the compound can be produced with consistent quality.
Chemical Reactions Analysis
GSK312948 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
GSK312948 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of polo-like kinases.
Biology: It helps in understanding the role of polo-like kinases in cell division and cancer.
Medicine: It has potential therapeutic applications in cancer treatment by inhibiting the proliferation of cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
GSK312948 exerts its effects by inhibiting polo-like kinases. These kinases are involved in various stages of cell division, including mitosis. By inhibiting these kinases, GSK312948 can prevent the proliferation of cancer cells. The molecular targets include the active sites of polo-like kinases, where the compound binds and inhibits their activity .
Comparison with Similar Compounds
GSK312948 is unique compared to other polo-like kinase inhibitors due to its specific structure and binding affinity. Similar compounds include:
BI 2536: Another polo-like kinase inhibitor with a different structure and binding profile.
Volasertib: A polo-like kinase inhibitor with a broader spectrum of activity.
Rigosertib: A dual inhibitor of polo-like kinases and phosphoinositide 3-kinases.
GSK312948 stands out due to its high specificity and potency in inhibiting polo-like kinases, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22ClN3O3S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
1-[3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxybenzimidazol-1-yl)thiophen-2-yl]ethenamine |
InChI |
InChI=1S/C23H22ClN3O3S/c1-13(25)23-21(30-14(2)15-7-5-6-8-16(15)24)11-22(31-23)27-12-26-17-9-19(28-3)20(29-4)10-18(17)27/h5-12,14H,1,25H2,2-4H3/t14-/m1/s1 |
InChI Key |
AWMDAFUCNYEZNI-CQSZACIVSA-N |
SMILES |
C=C(C1=C(O[C@@H](C2=CC=CC=C2Cl)C)C=C(N3C=NC4=CC(OC)=C(OC)C=C43)S1)N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=C)N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK312948; GSK 312948; GSK-312948. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






